Product packaging for Cypermethrin(Cat. No.:CAS No. 211504-93-7)

Cypermethrin

Cat. No.: B6592528
CAS No.: 211504-93-7
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-UHFFFAOYSA-N
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Description

Cypermethrin is a type II synthetic pyrethroid insecticide of significant interest in agricultural and environmental health research. It functions as a sodium channel modulator, leading to disrupted nerve function and paralysis in target insects . Its broad-spectrum efficacy is utilized in studies concerning pest control in crops like cereals, vegetables, and oilseed rape . Beyond its insecticidal properties, this compound serves as a critical model compound in toxicological studies. Research indicates that chronic or sub-lethal exposure can induce oxidative stress, mitochondrial dysfunction, and apoptosis in mammalian models, with the liver being a primary target organ . Transcriptomic studies on aquatic species like Labeo catla have revealed that exposure alters gene expression pathways related to the MAPK signaling, apoptosis, and steroid biosynthesis, providing insights into its molecular mechanisms of toxicity . Furthermore, its persistence in the environment and high toxicity to aquatic organisms, including fish and crustaceans, make it a compound of concern for ecological risk assessments . Recent investigations also highlight the enhanced toxicological effects, including synergistic cytotoxicity and genotoxicity, when this compound is combined with other agrochemicals like glyphosate . In the field of bioremediation, microbial strains such as Rhodococcus sp. H-3 and its novel hydrolase CymE1 are being studied for their potential to degrade and remediate this compound residues in contaminated environments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19Cl2NO3 B6592528 Cypermethrin CAS No. 211504-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
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InChI Key

KAATUXNTWXVJKI-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H19Cl2NO3
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DSSTOX Substance ID

DTXSID1023998
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Molecular Weight

416.3 g/mol
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Physical Description

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.
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Solubility

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none
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Density

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

1.25
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Vapor Pressure

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg
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Color/Form

Viscous semi-solid, Colorless crystals - pure isomers

CAS No.

52315-07-8, 97955-44-7
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Melting Point

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F
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Toxicological Research of Cypermethrin

Mechanisms of Cypermethrin (B145020) Toxicity

The toxic properties of this compound are predominantly linked to its effects on the nervous system. The compound's ability to cross the blood-brain barrier allows it to induce neurotoxicity and motor deficits. nih.govresearchgate.net The subsequent sections provide a detailed examination of the specific pathways through which this compound exerts its toxic effects.

Neurotoxic Mechanisms of this compound

The central nervous system is the principal target of this compound, where it disrupts normal neuronal function through several key mechanisms, leading to a state of hyperexcitability. nih.govresearchgate.net

The primary mechanism of this compound's neurotoxicity lies in its interaction with voltage-gated sodium channels (VGSCs), which are essential for initiating and propagating action potentials in neurons. nih.govnih.gov this compound binds to the alpha-subunit of these channels, causing them to remain in an open state for an extended duration. inchem.org This prolonged opening leads to a persistent influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability characterized by repetitive neuronal firing. nih.govpatsnap.com This ultimately culminates in paralysis and death in insects. patsnap.com Research has shown that even low concentrations of some pyrethroids can induce repetitive firing in nerve fibers. researchgate.net While mammalian sodium channels are also a target, they are generally less sensitive to this compound compared to those in insects. nih.gov

Chloride Channels: this compound can suppress the open state of voltage-gated chloride channels and inhibit the uptake of chloride ions that is dependent on the neurotransmitter GABA. nih.govresearchgate.net This reduction in chloride ion movement diminishes inhibitory signals within the nervous system, further promoting a state of hyperexcitability. nih.govresearchgate.net Studies have shown that this inhibition of GABA-dependent chloride uptake occurs at higher concentrations. nih.gov

Calcium Channels: The compound interferes with voltage-gated calcium channels (VGCCs), which are critical for neurotransmitter release. nih.gov At higher concentrations, this compound can inhibit these channels, leading to a reduced influx of cellular calcium and impairing the release of neurotransmitters. nih.gov

Potassium Channels: this compound alters the activity of delayed-rectifier voltage-dependent potassium channels, which are crucial for regulating neuronal excitability. nih.gov At lower concentrations, it delays the function of these channels, while at higher concentrations, it can inactivate the potassium current, further contributing to neuronal hyperexcitability. nih.gov

Ion ChannelEffect of this compoundConsequence
Voltage-Gated Sodium Channels (VGSCs) Prolongs channel opening nih.govpatsnap.comPersistent sodium influx, hyperexcitability nih.gov
Chloride Channels Suppresses open state, inhibits GABA-dependent uptake nih.govresearchgate.netReduced inhibitory signaling, hyperexcitability nih.gov
Voltage-Gated Calcium Channels (VGCCs) Inhibition at higher concentrations nih.govReduced calcium influx, impaired neurotransmitter release nih.gov
Potassium Channels Delays function at low concentrations, inactivates at high concentrations nih.govExtended neuronal excitation nih.gov

This compound exposure leads to significant disruptions in several key neurotransmitter systems. nih.gov

GABA: this compound antagonizes the function of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.govekb.eg It can decrease GABA levels at high concentrations and interfere with GABAergic interneurons, disrupting the balance between excitation and inhibition in the brain. researchgate.netekb.eg

Acetylcholine (B1216132): The compound has been shown to affect acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com However, some studies have found no change in cholinesterase activity at certain doses, suggesting the neurotoxicity may be mediated through other mechanisms. tandfonline.comnih.gov

Glutamate (B1630785): As the main excitatory neurotransmitter, glutamate levels and receptor activity can be altered by this compound, potentially leading to excitotoxicity. nih.govfrontiersin.org

Dopamine (B1211576): this compound can induce dopaminergic neurotoxicity, leading to an altered level of dopamine and its metabolites. nih.gov This effect is a key area of research due to its potential link to neurodegenerative diseases. nih.govnih.gov

A significant contributor to this compound's neurotoxicity is the induction of oxidative stress. nih.govresearchgate.net Exposure to the pesticide can lead to an excessive production of reactive oxygen species (ROS) in neural tissues. ekb.eg This overproduction of ROS can overwhelm the brain's antioxidant defense systems, which include enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and non-enzymatic antioxidants like glutathione (B108866) (GSH). nih.govmdpi.com The resulting imbalance leads to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, contributing to neuronal dysfunction and cell death. ekb.egmdpi.com Studies have demonstrated increased levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the brain following this compound exposure. ekb.egmdpi.com

BiomarkerEffect of this compound ExposureTissue/Organism
Reactive Oxygen Species (ROS) Increased production ekb.egNeural Tissues
Superoxide Dismutase (SOD) Decreased activity ekb.egnih.govRat Brain
Catalase (CAT) Decreased activity nih.govRat Brain
Glutathione (GSH) Decreased levels ekb.egnih.govRat Brain
Lipid Peroxidation (TBARS/MDA) Increased levels ekb.egekb.egmdpi.comRat Brain

The hippocampus, a brain region vital for learning and memory, is particularly susceptible to the toxic effects of this compound. tandfonline.comtandfonline.com The mechanisms involved are multifaceted and include the induction of oxidative stress, which can trigger apoptosis (programmed cell death) in hippocampal neurons. tandfonline.com Studies have shown that this compound can increase the expression of inflammatory cytokines like TNF-α and IL-1β in the hippocampus. tandfonline.comnih.gov Furthermore, the compound can alter the expression of genes crucial for neuronal survival and function. tandfonline.comnih.gov For instance, research has indicated that this compound can decrease the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroprotection and synaptic plasticity, while increasing the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in neuronal damage. tandfonline.comnih.gov These changes can lead to impaired cognitive functions, such as learning and memory. mdpi.comtandfonline.com

Oxidative Stress Induction in Neural Tissues

Induction of Oxidative Stress and Reactive Oxygen Species (ROS)

This compound exposure has been demonstrated to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com This overproduction of ROS can overwhelm the body's antioxidant defense systems, leading to cellular damage. mdpi.combelmagumusel.com The lipophilic nature of pyrethroids like this compound facilitates their accumulation in cell membranes, which can trigger the generation of ROS and subsequent oxidative damage. nih.gov

Studies in various animal models have consistently shown that this compound administration leads to increased levels of oxidative stress markers. For instance, research in rats has shown that both single and repeated oral doses of this compound can cause significant oxidative stress in cerebral and hepatic tissues, as evidenced by elevated levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. belmagumusel.com Similarly, studies in the freshwater fish Labeo rohita have demonstrated a time-dependent increase in ROS and lipid peroxidation in tissues such as gills, muscles, brain, and liver upon exposure to this compound. mdpi.com

The induction of oxidative stress by this compound is a key mechanism behind its toxicity. nih.gov The excessive production of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA. mdpi.com This oxidative damage disrupts normal cellular function and can contribute to the various organ-specific toxicities observed with this compound exposure. For example, in rat astrocytes, this compound has been shown to increase intracellular ROS generation, which in turn activates signaling pathways leading to apoptosis. mdpi.com

DNA Damage and Genotoxicity Mechanisms

This compound has been identified as a genotoxic agent, capable of inducing DNA damage through various mechanisms. nih.govresearchgate.net One of the primary mechanisms is linked to the induction of oxidative stress. The excessive production of reactive oxygen species (ROS) can directly damage DNA, leading to single-strand breaks and other forms of genetic material damage. bohrium.comekb.eg

The genotoxic potential of this compound has been demonstrated in numerous studies using the comet assay, a sensitive technique for detecting DNA damage in individual cells. mdpi.comekb.eg Research on mice has shown a dose-dependent increase in DNA damage in multiple organs, including the brain, kidney, liver, spleen, bone marrow, and lymphocytes, following intraperitoneal administration of this compound. nih.gov The brain was observed to have the most significant DNA damage. nih.gov Similarly, studies on fish have revealed that exposure to this compound induces DNA damage in erythrocytes. bohrium.com

Beyond oxidative stress, it is suggested that the chemical structure of this compound contributes to its genotoxicity. researchgate.net Its hydrophobic nature and small molecular size allow it to pass through the cell membrane and enter the nucleus. ekb.eg Once inside the nucleus, it is proposed that this compound can bind to DNA, leading to the destabilization and unwinding of the DNA helix, which could be a possible mechanism for its genotoxicity. ekb.eg Furthermore, α-cypermethrin has been found to form DNA adducts and, when metabolized by the cytochrome P450 system, may lead to DNA cross-links. ijomeh.eu

Acetylcholinesterase Inhibition as a Toxicological Pathway

While the primary target of pyrethroids like this compound is the nervous system, research has also indicated that it can induce toxicity through the inhibition of acetylcholinesterase (AChE) activity. mdpi.comnih.gov Acetylcholinesterase is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at nerve synapses. nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle fibers. researchgate.netcabidigitallibrary.org

Studies have shown that exposure to this compound can lead to a significant decrease in AChE activity in various tissues. researchgate.net In fish, for instance, exposure to this compound resulted in a notable inhibition of AChE in the brain, muscle, and gills. researchgate.net The brain was identified as the primary target organ for this inhibitory effect. researchgate.net Similarly, studies on Japanese quail embryos have demonstrated that this compound inhibits AChE activity. ekb.eg

The inhibition of AChE is considered a biomarker for exposure to certain pesticides, including some pyrethroids. cabidigitallibrary.org This toxicological pathway contributes to the neurotoxic effects observed with this compound poisoning, leading to symptoms such as tremors, incoordination, and in severe cases, paralysis. researchgate.net

Organ-Specific Toxicity Research

Hepatic System Toxicity Studies

The liver is a primary target for this compound-induced toxicity due to its central role in metabolizing foreign compounds. ekb.eg Studies have consistently demonstrated that exposure to this compound can lead to significant adverse effects on the hepatic system. nih.govnih.gov

Histopathological examinations of liver tissue from animals exposed to this compound have revealed a range of abnormalities. These include the disorganization of hepatic laminae, enlargement of sinusoids, necrosis of hepatocytes, congestion and thickening of central and portal veins, and distorted hepatic plates. nih.govacs.org In some cases, hemorrhagic areas within the liver have also been observed. mdpi.com

Biochemical markers of liver function are also significantly altered following this compound exposure. A common finding is the elevation of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the blood, indicating liver damage. ekb.egemanresearch.org Conversely, a decrease in the activity of enzymes like lactate (B86563) dehydrogenase (LDH) within the liver tissue has also been reported. ekb.eg Furthermore, this compound exposure can lead to an increase in relative liver weight, suggesting an increased functional load on the organ. ekb.egekb.eg

Table 1: Summary of Hepatic System Toxicity Findings for this compound

Finding Observation Species
Histopathology Disorganization of hepatic laminae, sinusoid enlargement, hepatocyte necrosis, congestion of veins. nih.govacs.org Rats
Biochemical Markers Increased serum AST and ALT, decreased hepatic LDH. ekb.egemanresearch.org Sheep, Farmers
Organ Weight Increased relative liver weight. ekb.egekb.eg Sheep, Rats

Renal System Toxicity Studies

The kidneys are another major organ system affected by this compound toxicity, primarily due to their role in filtering and excreting toxins from the body. ekb.egnih.gov Research has shown that this compound exposure can cause significant damage to the renal system. nih.gov

Histopathological studies of kidney tissue from animals treated with this compound have revealed various forms of damage. These include hemorrhages, the sloughing off of renal epithelial cells in the convoluted tubules, shrinkage of glomeruli, and necrosis of renal tubules. nih.govinformaticsjournals.co.in In some studies, intraglomerular hemorrhagic areas and degeneration in the renal tubules have been observed. mdpi.com

Biochemical assessments have also pointed to renal dysfunction following this compound exposure. Studies on farmers occupationally exposed to alpha-cypermethrin (B165848) showed significantly higher concentrations of urea (B33335) and creatinine (B1669602) in their blood, which are key indicators of impaired kidney function. emanresearch.org While some studies have reported no significant effect on kidney weight, others have noted a decrease in kidney weight after prolonged exposure. mdpi.comekb.eg Residue analysis has also shown that this compound can accumulate in the kidneys. ekb.egekb.eg

Table 2: Summary of Renal System Toxicity Findings for this compound

Finding Observation Species
Histopathology Hemorrhage, sloughing of epithelial cells, glomerular shrinkage, tubular necrosis. nih.govinformaticsjournals.co.in Rats
Biochemical Markers Increased blood urea and creatinine. emanresearch.org Humans (Farmers)
Organ Weight Decreased kidney weight in some studies. mdpi.com Rats
Residue Accumulation This compound residues detected in kidney tissue. ekb.egekb.eg Sheep

Cardiovascular System Toxicity Research

Research indicates that this compound can exert toxic effects on the cardiovascular system. researchgate.netnih.gov While the primary target of pyrethroids is the nervous system, evidence suggests that the heart can also be affected. portlandpress.com

Studies in rats have shown that subchronic exposure to α-cypermethrin can lead to a marked increase in plasma concentrations of cardiac injury markers, including lactate dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and troponin-T. researchgate.netnih.gov These findings suggest damage to the heart muscle. researchgate.net Furthermore, this compound exposure has been linked to elevated cardiac oxidative stress, as indicated by increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). researchgate.netnih.gov

Histopathological examinations of heart tissue from animals exposed to higher doses of this compound have revealed adverse structural changes. These include hemorrhages within the myocardium, disruption of the normal branching structure of cardiac muscle fibers, and loss of striations. nih.govinformaticsjournals.co.in In some cases, early necrotic changes in the myocardium have been observed. portlandpress.com Additionally, DNA fragmentation and collagen deposition in the heart have been noted, further confirming the cardiotoxic effects of this compound. researchgate.net In humans, cases of this compound poisoning have been associated with cardiovascular manifestations such as prolonged bradycardia. nih.gov

Table 3: Summary of Cardiovascular System Toxicity Findings for this compound

Finding Observation Species/Subject
Biochemical Markers Increased plasma LDH, CK-MB, and troponin-T. researchgate.netnih.gov Rats
Oxidative Stress Increased cardiac MDA; decreased SOD, CAT, and GSH-Px activity. researchgate.netnih.gov Rats
Histopathology Myocardial hemorrhages, disruption of muscle fibers, loss of striations, necrosis. nih.govinformaticsjournals.co.inportlandpress.com Rats
Clinical Manifestations Prolonged bradycardia. nih.gov Humans

Pulmonary System Toxicity Studies

This compound exposure has been linked to a range of adverse effects on the pulmonary system. In humans, inhalation of this compound has resulted in symptoms such as wheezing and shortness of breath. One case reported a mild restrictive pulmonary function defect in an individual exposed to this compound in an office building's air conditioning system. More severe outcomes, including non-cardiogenic pulmonary edema, have been noted following significant ingestion of pyrethroids like this compound, often in conjunction with severe neurological complications.

Animal studies provide further insight into the mechanisms of this compound-induced lung toxicity. Research in rats has demonstrated that oral administration of this compound can lead to histopathological changes in the lungs, including interstitial pneumonia, perivasculitis, focal pulmonary hemorrhage, and pulmonary edema. These changes are often accompanied by an increase in oxidative stress markers. Studies in rabbits have shown that this compound exposure can cause pulmonary signs and allergic effects, with lung injuries potentially leading to pulmonary edema and hemolysis.

The thickening of alveolar septa has been observed in rats repeatedly exposed to this compound, which can compromise the elasticity of the lungs and affect gas exchange. Furthermore, research suggests that this compound can promote lung cancer metastasis by influencing macrophage polarization. In fish, this compound exposure has been shown to cause respiratory distress, leading to alterations in oxygen consumption.

Chronic exposure to this compound, alone or in combination with other pesticides like chlorpyrifos (B1668852), has been found to downregulate the expression of the Apaf1 gene in the lungs of mice, which is crucial for apoptosis and may contribute to lung damage.

Table 1: Summary of Pulmonary System Toxicity Findings for this compound

Effect Species/Context Key Findings Citation
Wheezing and Shortness of BreathHuman (inhalation)Symptoms persisted for months after exposure.
Mild Restrictive Pulmonary Function DefectHuman (inhalation)Observed in one smoker exposed to contaminated air.
Non-cardiogenic Pulmonary EdemaHuman (ingestion)Rare, but can occur with substantial ingestion and severe neurological symptoms.
Interstitial Pneumonia, Perivasculitis, Hemorrhage, EdemaRat (oral)Histopathological evidence of lung injury.
Oxidative StressRat (oral)Increased levels of oxidative stress biomarkers in lung tissue.
Thickening of Alveolar SeptaRat (oral)Compromises lung elasticity and gas exchange.
Promotion of Lung Cancer MetastasisIn vivo and in vitro modelsAttributed to a shift in macrophage polarization.
Respiratory DistressFishAlterations in oxygen consumption.
Downregulation of Apaf1 GeneMouse (oral)Impairment of the apoptosis pathway in the lungs.
Pulmonary Signs and Allergic EffectsRabbitIncluded runny nose and ptyalism.
Acute Respiratory FailureHuman (ingestion)Reported in cases of poisoning, sometimes leading to aspiration pneumonia.

#### 2.2.5. Hematological Toxicity Investigations

Exposure to this compound has been shown to induce significant alterations in the hematological parameters of various animal species. These changes are often dose-dependent and can indicate underlying toxicity affecting hematopoietic tissues and immune function.

In fish, a common subject for aquatic toxicology studies, this compound exposure consistently leads to a decrease in red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (HCT) levels. This suggests the induction of anemia, which could be due to increased erythrocyte destruction or inhibition of erythropoiesis. Conversely, white blood cell (WBC) counts and platelet levels have been observed to increase in fish exposed to this compound, possibly indicating an immune or inflammatory response to the toxicant. Some studies in fish have also reported a decrease in mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).

Studies in mammals, such as rats and rabbits, have revealed similar hematological disturbances. In rats, oral administration of this compound resulted in a significant reduction in Hb, RBC, WBC, and neutrophil levels. Other blood indices like packed cell volume (PCV) and MCV also showed a decrease, while the percentage of lymphocytes increased. The decrease in WBC and neutrophil counts may suggest immunosuppressive effects. Another study in rats reported a decrease in total erythrocyte count, total leucocyte count, hemoglobin, and packed cell volume following combined exposure to this compound and deltamethrin (B41696).

In rabbits, intraperitoneal injection of this compound led to a significant decrease in RBC counts, Hb concentration, and PCV, indicating anemia. In contrast to some rat studies, total leukocyte count and lymphocytes were found to increase in treated rabbits.

These findings collectively suggest that this compound can disrupt the normal physiological and immunological status by altering the hematological profile. The observed anemia could impair oxygen transport, while changes in leukocyte populations can compromise the immune system's ability to respond to pathogens.

Table 2: Summary of Hematological Toxicity Findings for this compound

Parameter Effect Species Citation
Red Blood Cells (RBC)DecreaseFish, Rats, Rabbits
Hemoglobin (Hb)DecreaseFish, Rats, Rabbits
Hematocrit (HCT) / Packed Cell Volume (PCV)DecreaseFish, Rats, Rabbits
White Blood Cells (WBC) / Total Leukocyte Count (TLC)Increase / DecreaseFish, Rats, Rabbits
PlateletsIncreaseFish
NeutrophilsDecrease / IncreaseRats
LymphocytesIncrease / DecreaseRats, Rabbits
Mean Corpuscular Volume (MCV)Decrease / IncreaseFish, Rats, Rabbits
Mean Corpuscular Hemoglobin (MCH)DecreaseFish, Rats
Mean Corpuscular Hemoglobin Concentration (MCHC)DecreaseFish, Rats

### 2.2.6. Reproductive System Toxicity Research

This compound has been identified as a reproductive toxicant, with numerous studies demonstrating its adverse effects on both male and female reproductive systems. It is considered an endocrine-disrupting chemical that can interfere with hormonal balance and impair various reproductive functions.

Reproductive System Toxicity Research

Male Reproductive Toxicity (Testicular, Sperm Parameters, Hormonal Alterations)

Research has consistently shown that this compound exposure can lead to significant male reproductive toxicity. Studies in rats and mice have documented a range of detrimental effects on the testes, sperm, and hormonal regulation.

Testicular Toxicity: Exposure to this compound has been associated with a decrease in the weight of the testes and accessory sex organs, such as the prostate and seminal vesicles. Histopathological examinations of the testes have revealed significant damage, including atrophic and distorted seminiferous tubules, a reduction in germ cells, and vacuolization of Sertoli cells. Ultrastructural changes such as disrupted cellular junctions, abnormal nuclear morphology, and necrosis of spermatogonia and Sertoli cells have also been observed. In some cases, this compound has been shown to induce apoptosis in testicular tissue, as evidenced by the upregulation of p53 and Caspase-3.

Sperm Parameters: this compound has a pronounced negative impact on sperm quality and quantity. Studies have reported a significant reduction in daily sperm production, epididymal sperm count, sperm motility, and viability. An increase in the incidence of sperm abnormalities, including deformities in the head, midpiece, and tail, has also been consistently observed.

Hormonal Alterations: A key mechanism underlying this compound's reproductive toxicity is its interference with the endocrine system. Exposure has been shown to significantly reduce serum levels of testosterone (B1683101). This reduction in testosterone is often accompanied by alterations in the levels of pituitary gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Some studies suggest that this compound may directly target Leydig cells, interfering with steroidogenesis. Furthermore, this compound has been found to reduce the expression of the androgen receptor in the testes, which can further disrupt male reproductive function.

Table 3: Summary of Male Reproductive Toxicity Findings for this compound

Parameter Effect Species Citation
Testis WeightDecreaseRats
Seminiferous TubulesAtrophy, distortion, damageRats
Germ CellsReduction, deformation, necrosisRats
Sertoli CellsVacuolization, necrosisRats
Daily Sperm ProductionDecreaseRats
Sperm CountDecreaseRats, Rabbits
Sperm MotilityDecreaseRats, Rabbits
Sperm ViabilityDecreaseRats
Sperm AbnormalitiesIncreaseRats, Rabbits
Testosterone LevelsDecreaseRats, Mice
Luteinizing Hormone (LH)Decrease/IncreaseRats
Follicle-Stimulating Hormone (FSH)Decrease/IncreaseRats
Androgen Receptor ExpressionDecreaseRats
Female Reproductive Toxicity and Fertility Research

This compound exposure has also been demonstrated to have significant adverse effects on the female reproductive system and fertility.

Studies in female rats have shown that oral administration of this compound can lead to a significant decrease in ovarian weight and cause degenerative changes, such as increased follicular atresia. A reduction in the number of healthy ovarian follicles and corpora lutea has also been observed in mice. Furthermore, exposure to beta-cypermethrin (B1669542) has been found to decrease the rate of successful pregnancy in mice, an effect linked to enhanced oxidative stress in the uterine tissue.

Lifelong exposure of female mice to this compound, even at levels considered safe, has been shown to reduce the primordial follicle pool in neonates and the number of all follicle types in adult mice, leading to reduced fertility. Perinatal exposure of pregnant rats to this compound resulted in long-lasting adverse effects on the reproductive functions of their female offspring, including delayed vaginal opening, disrupted estrous cycles, and altered ovarian and uterine histology. These offspring also exhibited increased pre- and post-implantation loss and reduced litter sizes.

In female fish, this compound exposure has been associated with degenerated granulose layers and oocyte walls, leading to a loss of follicles. The presence of atretic follicles suggests an interruption in the normal processes of oocyte maturation and ovulation, which can ultimately reduce fertility.

Table 4: Summary of Female Reproductive and Fertility Research Findings for this compound

Effect Species Key Findings Citation
Ovarian WeightDecreaseRats
Follicular AtresiaIncreaseRats, Mice
Healthy FolliclesDecreaseMice
Corpora LuteaDecreaseMice
Pregnancy RateDecreaseMice
FertilityReducedMice
Primordial Follicle PoolReductionMice
Estrous CycleDisruptionRats
Implantation LossIncreaseRats
Litter SizeReductionRats
Ovarian HistologyDegenerative changesRats, Fish
Uterine HistologyDegenerative changesRats

Developmental Toxicity Research

This compound has been shown to exert toxic effects during the developmental stages of various organisms, particularly in aquatic species.

Embryo-Larval Developmental Abnormalities

Studies using zebrafish, a common model organism for developmental toxicity, have revealed that exposure to this compound during the embryo-larval stages can lead to a range of morphological abnormalities. These include body curvature, pericardial edema, and an enlarged yolk sac. Such malformations have been observed even at low concentrations of this compound.

The toxicity of this compound appears to be stage-dependent, with larvae often being more sensitive than embryos. In common carp, exposure to this compound affected hatching and survival, and at higher concentrations, led to signs of damage and mortality within days. Surviving larvae exhibited retarded growth and ontogenetic development. Similarly, in the South American toad, this compound exposure caused morphological abnormalities such as general underdevelopment, edema, and gill malformations.

The mechanisms underlying these developmental abnormalities are thought to involve oxidative stress and apoptosis. Studies in zebrafish embryos have shown that this compound can induce the production of reactive oxygen species and trigger apoptosis, particularly in the nervous system. This is supported by findings of increased caspase-3 activity and altered expression of genes involved in DNA damage and repair, such as p53 and ogg1.

In amphibians, the toxicity of this compound mixtures with other pesticides, such as endosulfan (B1671282), has been found to be synergistic during chronic exposure, highlighting the potential for enhanced developmental toxicity in environmentally relevant scenarios.

Table 5: Summary of Embryo-Larval Developmental Abnormality Findings for this compound

Abnormality Species Key Findings Citation
Body CurvatureZebrafishObserved at low concentrations.
Pericardial EdemaZebrafishA common morphological defect.
Enlarged Yolk SacZebrafishIndicative of developmental disruption.
General UnderdevelopmentSouth American ToadRetarded growth and development.
Gill MalformationsSouth American ToadAffecting respiratory structures.
Reduced Hatching and SurvivalCommon CarpConcentration-dependent effects.
Retarded Ontogenetic DevelopmentCommon CarpSlower progression through developmental stages.
Oxidative Stress and ApoptosisZebrafishImplicated as underlying mechanisms of toxicity.
Neurodevelopmental Impacts

Research has identified prenatal exposure to the pyrethroid insecticide this compound as a significant risk factor for neurodevelopmental delays in human populations. uiowa.edu Studies propose that these effects may not stem from direct action on the fetal brain but rather from this compound-induced alterations in placental function. uiowa.edu The placenta plays a crucial role in regulating embryonic growth and neurodevelopment, making it a prime target for environmental toxicants. uiowa.edu Exposure to this compound during pregnancy has been linked to neurodevelopmental issues in children, a phenomenon potentially exacerbated by the compound's ability to increase oxidative stress markers in the placenta. nih.gov

Animal studies provide further evidence of these neurodevelopmental effects. In mice, perinatal exposure to this compound was found to disrupt motor development and lead to abnormal social behaviors in adulthood. plos.org These behavioral changes were linked to underlying mitochondrial dysfunction within the brain. plos.org Furthermore, research in pregnant mice demonstrated that maternal exposure to α-cypermethrin could negatively impact fetal neurodevelopment, with some offspring exhibiting choreoathetosis, a condition characterized by involuntary movements. oup.com Developmental neurotoxicity studies have confirmed these effects, and the broader class of pyrethroids is recognized for causing neurodevelopmental, reproductive, and immunological impacts at exposure levels below those that cause overt signs of neurotoxicity. pan-europe.info

Immunotoxicity Studies

The immune system is a sensitive target for this compound, with studies indicating that exposure can lead to immunosuppression even in the absence of other signs of toxicity. mdpi.com Research across various animal models has shown that this compound can modulate both cellular and humoral branches of the immune system.

Cellular Immune Response Modulation

This compound has been shown to suppress cell-mediated immunity in multiple animal models. A primary indicator of this is the dose-dependent decrease in the delayed-type hypersensitivity (DTH) reaction, which has been observed in rats and mice. mdpi.comijpp.comjbino.com This suppression of the DTH response points to a deleterious effect on T-cell function. jbino.com For instance, one study on rats revealed a 24% and 27% decrease in the DTH reaction at different dose levels. ijpp.com

In addition to impacting the DTH response, this compound exposure has been associated with leucopenia, a reduction in the total number of white blood cells. mdpi.comijpp.com This finding further substantiates the immunotoxic potential of the insecticide. ijpp.com In-vitro studies support these findings, suggesting a direct immunosuppressive effect of this compound on immune cells. mdpi.com Research on specific lymphocyte populations has shown that exposure can reduce the percentage of CD4+ and CD8+ T-cells. medcraveonline.com

Study FindingEffect ObservedAnimal ModelCitation
Dose-dependent decrease in delayed-type hypersensitivity (DTH) reactionSuppressed cellular immunityRats mdpi.comijpp.com
Significant decrease in DTH reactionDeleterious effect on cell-mediated immunityMice, Chickens jbino.com
Leucopenia (reduction in white blood cells)General immunosuppressionRats mdpi.comijpp.com
Reduced percentage of CD4+ and CD8+ cellsImpact on T-cell populationsMurine Model medcraveonline.com
Humoral Immune Response Alterations

Research into this compound's effect on humoral immunity, which is mediated by antibodies, has shown a clear suppressive effect. Studies in mice have documented a significant decline in antibody titers following this compound treatment. jbino.com Similarly, research in rats treated with the compound showed a decreased antibody titer against S. typhimurium. jbino.com

Lymphocyte Proliferation and Apoptosis Research

This compound directly impacts the viability and function of lymphocytes, the primary cells of the adaptive immune system. In-vitro research on chicken lymphocytes demonstrated a marked reduction in both B-cell and T-cell proliferation when stimulated with mitogens. entomoljournal.comentomoljournal.com One study quantified this effect, finding that this compound exposure reduced the blastogenic activity of T and B lymphocytes by 48% and 40%, respectively. biomedpharmajournal.org

Beyond inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in lymphocytes. entomoljournal.comentomoljournal.com Studies have confirmed a significant increase in the number of lymphocytes undergoing apoptosis following exposure, a finding supported by both Annexin-V assays and DNA fragmentation analysis. entomoljournal.comentomoljournal.com This apoptotic effect is not limited to avian models; research has shown that this compound induces apoptosis and activates caspase reactions in the immune cells (hemocytes) of silkworms. oup.com In mammalian macrophages, this compound exposure has been found to cause cell death by inducing cell cycle arrest and apoptosis, a process mediated by reactive oxygen species (ROS) and regulated by the JNK/ERK signaling pathway. researchgate.net This induction of apoptosis is often linked to an increase in oxidative stress within the cells. entomoljournal.comentomoljournal.com

EffectCell TypeKey FindingsCitation
Reduced ProliferationChicken B and T LymphocytesMarked reduction in mitogen-stimulated proliferation. entomoljournal.comentomoljournal.com
Reduced ViabilityHuman LymphocytesReduced cell viability and proliferation in vitro. biomedpharmajournal.org
Increased ApoptosisChicken LymphocytesSignificant increase in cells undergoing apoptosis, linked to oxidative stress. entomoljournal.comentomoljournal.com
Apoptosis InductionBovine Mammary Epithelial CellsIncreased population of cells in early and late apoptotic phases. nih.gov
Apoptosis & Cell Cycle ArrestMouse MacrophagesInduced G0/G1 cell cycle arrest, leading to apoptosis via ROS-mediated pathways. researchgate.net

Genotoxicity and Mutagenicity Research

DNA Adduct Formation and Cross-linking

The genotoxicity of this compound has been linked to its ability to interact directly with genetic material. Research has shown that this compound can form DNA monoadducts, which are generated when electrophilic molecules covalently bind to DNA bases. oup.comresearchgate.net In addition to forming single adducts, studies in hepatocytes have demonstrated that this compound can create DNA interstrand cross-links. oup.com These cross-links are a particularly severe form of DNA damage. The formation of DNA adducts is considered a primary method for evaluating the genotoxic capability of a chemical compound. mdpi.com While some studies have reported that this compound does not induce gene mutations in certain bacterial and hamster cell assays, its capacity to form these DNA adducts and cross-links in mammalian cells confirms its genotoxic potential. oup.comscispace.com

Chromosome Aberrations in Vivo

In vivo studies on mice have demonstrated that this compound can induce chromosomal aberrations. Research has shown that the induction of these aberrations in bone marrow was not dependent on the dose, time, or route of administration. However, most results were significantly different from control groups. nih.gov The types of aberrations observed include chromatid and chromosome gaps, fragments, and tetraploidy. nih.gov In one study, the maximum percentage of chromosomal aberrations in both spleen and bone marrow of mice occurred 6 hours after intraperitoneal injection. nih.gov Another study reported a dose-dependent increase in the frequency of chromosome aberrations in mice. oup.com

Conversely, a study on s-cypermethrin in rat bone marrow found no evidence of induced chromosomal aberrations at the tested dose levels. epa.gov Similarly, another study did not find a significant induction of chromosome aberrations in cultured human peripheral blood lymphocytes. oup.com

ParameterResultSpecies/SystemReference
Chromosome AberrationsInduction observed, but not dose, time, or route dependentMouse bone marrow nih.gov
Types of AberrationsChromatid and chromosome gaps, fragments, tetraploidyMouse spleen and bone marrow nih.gov
Peak Aberration Time6 hours post-injectionMouse spleen and bone marrow nih.gov
Dose-ResponseDose-dependent increase reported in one studyMice oup.com
S-cypermethrinNo evidence of induced aberrationsRat bone marrow epa.gov
Human LymphocytesNo significant induction in one studyIn vitro oup.com

Micronucleus Formation Studies

The genotoxic potential of this compound has been evaluated through micronucleus formation assays in various experimental models. Studies have shown that this compound can induce a significant increase in the frequency of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

In mice, oral administration of this compound led to a slight, dose-dependent increase in polychromatic erythrocytes with micronuclei, which was significantly higher than in control groups at all tested doses. nih.gov Oral and dermal treatments in mice also induced a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes. nih.gov However, intraperitoneal injections in the same study did not significantly affect the micronucleus frequency. nih.gov Another study in rats demonstrated that oral administration of this compound for 28 days resulted in a significant increase in micronucleus formation in bone marrow cells. nih.gov

The ability of other substances to mitigate this effect has also been investigated. For instance, co-administration of curcumin (B1669340) or piperine (B192125) with this compound in rats led to a significant reduction in the frequency of micronuclei formation. nih.govcabidigitallibrary.org

SpeciesRoute of AdministrationDurationOutcomeReference
MiceOral-Significant increase in micronuclei nih.gov
MiceOral, Dermal7 and 14 days (oral), multiple treatments (dermal)Significant increase in micronuclei nih.gov
MiceIntraperitonealSingle, double, and triple injectionsNo significant effect nih.gov
RatsOral28 daysSignificant increase in micronuclei nih.gov
RatsOral (with Curcumin)28 daysSignificant reduction in micronuclei nih.gov
RatsOral (with Piperine)28 daysSignificant reduction in micronuclei cabidigitallibrary.org

Comet Assay Applications in DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis (SCGE), has been widely used to assess DNA damage induced by this compound. This technique can detect single-strand breaks, alkali-labile sites, and other forms of DNA damage in individual cells.

In vivo studies have consistently demonstrated the genotoxicity of this compound across different animal models and tissues. In mice, intraperitoneal administration of this compound resulted in a statistically significant, dose-dependent increase in DNA damage in multiple organs, including the brain, spleen, kidney, bone marrow, and liver, as well as in lymphocytes. nih.govresearchgate.net The brain was found to exhibit the highest level of DNA damage. nih.govresearchgate.net

Studies in Drosophila melanogaster larvae exposed to this compound in their food also revealed a significant, dose-dependent increase in DNA damage in the cells of the brain ganglia and anterior midgut. oup.comnih.gov This highlights the genotoxic potential of this compound even at very low concentrations. oup.comnih.gov In rats, oral administration of this compound for 28 days caused significant DNA damage in blood cells. nih.gov Research on Allium cepa (onion) root cells also showed that exposure to a pesticide formulation containing this compound and profenophos induced DNA damage, as indicated by increased tail DNA percentage in the Comet assay. wright.edu

OrganismTissue/OrganKey FindingsReference
MouseBrain, Spleen, Kidney, Bone Marrow, Liver, LymphocytesDose-dependent increase in DNA damage; brain showed maximum damage. nih.govresearchgate.net
Drosophila melanogasterBrain Ganglia, Anterior MidgutSignificant dose-dependent increase in DNA damage. oup.comnih.gov
RatBlood CellsSignificant DNA damage after 28 days of oral administration. nih.gov
Allium cepa (Onion)Root CellsIncreased DNA damage with increasing pesticide concentration. wright.edu

Carcinogenicity Research and Assessment

The carcinogenic potential of this compound has been a subject of investigation, leading to its classification as a "possible human carcinogen" (Group C) by the U.S. Environmental Protection Agency (EPA). federalregister.gov This classification is based on findings of an increased incidence of benign lung adenomas and a combination of adenomas and carcinomas in female mice in a carcinogenicity study. federalregister.gov

However, other studies have yielded different results. No tumors were observed in carcinogenicity studies on rats or in a separate study on mice using alpha-cypermethrin. federalregister.gov Despite the classification, the EPA has determined that a non-linear approach to risk assessment, using a reference dose, is sufficient to account for all chronic toxicity, including potential carcinogenicity. federalregister.gov

Some research suggests that this compound may act as a complete carcinogenic agent, potentially initiating or promoting tumors in mammals. ijomeh.eu One study found that this compound possessed complete carcinogenic, tumor-initiating, and tumor-promoting potential in a mouse skin model. researchgate.net

Agency/StudyClassification/FindingBasisReference
U.S. EPAPossible human carcinogen (Group C)Increased incidence of benign lung adenomas and combined adenomas/carcinomas in female mice. federalregister.gov
Rat Carcinogenicity StudyNo tumors observed- federalregister.gov
Alpha-cypermethrin Mouse StudyNo tumors observed- federalregister.gov
Mouse Skin Model StudyComplete carcinogenic, tumor-initiating, and promoting potential- researchgate.net

Environmental Fate and Ecotoxicology of Cypermethrin

Degradation Pathways in Environmental Matrices

The breakdown of cypermethrin (B145020) in soil and water occurs through several key pathways, including microbial degradation, photolysis, and hydrolysis. The primary route of degradation is the hydrolysis of the ester linkage, which leads to the formation of 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nz These metabolites can then undergo further breakdown. piat.org.nz

Microbial activity is a significant factor in the degradation of this compound in the environment. piat.org.nz A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of breaking down this insecticide, often utilizing it as a source of carbon and energy. ekb.egscielo.org.mx This bioremediation process is considered an environmentally friendly and cost-effective method for mitigating this compound contamination. frontiersin.orgnih.gov

Numerous bacterial species have been isolated from contaminated soils and aquatic environments that demonstrate the ability to degrade this compound. ekb.egfrontiersin.org These bacteria employ various metabolic pathways to break down the complex structure of the insecticide. scielo.org.mx Co-cultures of different bacterial strains have been shown to be particularly effective, as they can work synergistically to completely mineralize this compound and its toxic metabolites. frontiersin.orgnih.gov

Some notable bacterial strains involved in this compound bioremediation include:

Ochrobactrum intermedium and Ochrobactrum lupini : Strains of Ochrobactrum have been shown to effectively degrade this compound. ekb.egdoaj.org For instance, Ochrobactrum intermedium SP9, isolated from petroleum-contaminated soil, achieved a 69.1% degradation rate of this compound within eight days under optimal conditions. ekb.eg Ochrobactrum lupini DG-S-01 has also been noted for its degradation capabilities. doaj.orgneptjournal.comresearchgate.net

Bacillus subtilis and Bacillus cereus : Species of Bacillus are frequently cited for their ability to break down this compound. scielo.org.mxfrontiersin.org Bacillus subtilis has been identified as a degrader of this compound, and Bacillus cereus ZH-3 has been used in co-cultures to achieve complete mineralization of the insecticide. scielo.org.mxfrontiersin.org

Pseudomonas aeruginosa : This bacterial species has been shown to utilize this compound as a carbon source and is involved in its degradation. scielo.org.mxijcmas.com

Serratia spp. : Various species of Serratia have been isolated from contaminated environments and are capable of degrading this compound. ekb.egscielo.org.mx

Rhodococcus sp. and Comamonas sp. : In a co-culture system, Rhodococcus sp. JQ-L was found to transform this compound into 3-PBA, which was then completely degraded by Comamonas sp. A-3. frontiersin.orgnih.gov

Klebsiella pneumoniae : The strain YH43 of Klebsiella pneumoniae was able to degrade 87.55% of this compound at a concentration of 100 mg/L. scielo.org.mx

Interactive Data Table: Bacterial Degradation of this compound

Bacterial StrainDegradation EfficiencyConditionsReference
Ochrobactrum intermedium SP969.1% in 8 days35°C, pH 7.0 ekb.eg
Klebsiella pneumoniae YH4387.55%100 mg/L initial concentration scielo.org.mx
Bacillus subtilis BSF0189.4%50 mg/L initial concentration imrpress.com
Bacillus thuringiensis SG478.9% in 15 days50 ppm initial concentration imrpress.com
Co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3Complete degradation in 24 hours100 mg/L initial concentration frontiersin.orgnih.gov

Fungi also play a role in the breakdown of this compound, possessing a robust enzymatic system capable of degrading a wide variety of pesticides. frontiersin.org Several fungal genera have been identified for their ability to metabolize this compound.

Key fungal strains in this compound degradation include:

Aspergillus niger and Aspergillus oryzae : Aspergillus niger has been reported to degrade β-cypermethrin. frontiersin.orgimrpress.com Aspergillus oryzae M-4 is another fungal strain noted for its this compound degradation capabilities. doaj.orgneptjournal.comresearchgate.net

Trichoderma viride : This fungal species has been identified as capable of degrading this compound. frontiersin.orgnih.govfrontiersin.org

Candida spp. : Various species of Candida have been shown to be involved in the biodegradation of pyrethroids like this compound. frontiersin.org

The microbial breakdown of this compound is facilitated by specific enzymes that catalyze the cleavage of its chemical bonds. The initial and most crucial step in the detoxification of this compound is the hydrolysis of its ester bond. frontiersin.org

Carboxylesterase : This class of enzymes, also known as esterases, is primarily responsible for the initial hydrolytic cleavage of the ester linkage in the this compound molecule. frontiersin.org This action breaks the molecule into two less toxic fragments, 3-phenoxybenzoic acid and a cyclopropane (B1198618) derivative. frontiersin.org Carboxylesterases are found in a wide range of organisms, including bacteria and fungi. frontiersin.org

Laccase : Laccase enzymes have also been implicated in the degradation of this compound. neptjournal.com These enzymes are oxidoreductases that can catalyze the oxidation of a wide range of phenolic compounds, which can be part of the downstream degradation pathway of this compound metabolites.

Monooxygenase : A novel beta-cypermethrin (B1669542) degrading enzyme, identified as a monooxygenase, was purified from a Streptomyces species. This enzyme catalyzes the degradation of beta-cypermethrin through hydroxylation and diaryl cleavage, representing a different pathway from the more commonly reported hydrolysis. plos.org

The microbial degradation of this compound results in the formation of several intermediate metabolites. The identification of these metabolites helps to elucidate the degradation pathways.

Common metabolites formed during the biodegradation of this compound include:

3-Phenoxybenzoic Acid (3-PBA) : This is a primary and frequently detected metabolite formed from the hydrolysis of the ester bond of this compound. piat.org.nzekb.egscielo.org.mxfrontiersin.org While less toxic than the parent compound, 3-PBA can persist in the environment and has been classified as an endocrine-disrupting chemical. scielo.org.mxacs.org

Protocatechuate and Phenol : Further degradation of 3-PBA can lead to the formation of protocatechuate and phenol. ekb.egfrontiersin.org For example, the bacterium Comamonas sp. A-3 degrades 3-PBA by cleaving it into protocatechuate and phenol. frontiersin.org

Other Metabolites : Depending on the specific microbial strain and degradation pathway, other intermediate metabolites can be formed. These include α-cyano-3-phenoxybenzyl alcohol, cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate, and 4-hydroxy-3-phenoxybenzoic acid. scielo.org.mxinchem.org

Interactive Data Table: Key Metabolites of this compound Biodegradation

MetabolitePrecursorDegrading Organism(s)Reference
3-Phenoxybenzoic Acid (3-PBA)This compoundRhodococcus sp. JQ-L, Klebsiella pneumoniae YH43, Micrococcus sp. CPN 1 scielo.org.mxfrontiersin.org
Protocatechuate3-Phenoxybenzoic AcidComamonas sp. A-3 frontiersin.org
Phenol3-Phenoxybenzoic AcidComamonas sp. A-3, Ochrobactrum intermedium PDB-3 ekb.egfrontiersin.orgresearchgate.net
α-cyano-3-phenoxybenzyl alcoholThis compoundKlebsiella pneumoniae YH43 scielo.org.mx

In addition to microbial action, this compound can also be degraded by abiotic processes such as photolysis (degradation by light) and hydrolysis (degradation by water).

Photolytic Degradation : this compound is relatively stable to photolysis, with a reported half-life of over 100 days in sterile solution. piat.org.nz However, it can photodegrade on soil surfaces, with half-lives ranging from 8 to 16 days. piat.org.nz The rate of photolysis is influenced by factors such as the presence of organic matter. piat.org.nz Irradiation with simulated sunlight has been shown to degrade alpha-cypermethrin (B165848) in water, leading to various photodegradation products. researchgate.net The primary photoproducts are similar to those of hydrolysis, namely PBA and DCVA. piat.org.nz

Hydrolytic Degradation : The rate of hydrolysis of this compound is highly dependent on pH. It is stable in acidic and neutral conditions (pH below 7) but hydrolyzes more rapidly in alkaline environments (pH 9). piat.org.nzepa.gov The half-life for hydrolysis is greater than 50 days under normal environmental pH and temperature. piat.org.nz The main products of hydrolysis are also 3-phenoxybenzoic acid and DCVA. epa.gov

Microbial Degradation of this compound

Enzymatic Mechanisms of Biodegradation (e.g., Carboxylesterase, Laccase)

Ecotoxicological Impacts and Risk Assessment

This compound, a synthetic pyrethroid insecticide, is recognized for its potent activity against a wide range of pests. However, its application in agricultural and domestic settings raises significant concerns regarding its impact on non-target organisms and the broader ecosystem. The ecotoxicological profile of this compound is characterized by its high toxicity to many aquatic and terrestrial invertebrates and fish, while exhibiting lower toxicity to mammals and birds. piat.org.nzherts.ac.ukorst.edu

This compound is classified as very highly toxic to aquatic organisms, including fish and invertebrates. orst.eduepa.gov Its mode of action involves targeting the sodium channels in the nervous system, leading to paralysis and death in susceptible species. waterquality.gov.au The significant difference in toxicity between aquatic organisms and mammals or birds is largely attributed to the slower metabolism and elimination of this compound in fish. orst.edutrjfas.org

Numerous studies have documented the acute toxicity of this compound to various aquatic species. For fish, the 96-hour median lethal concentration (LC50) values can be extremely low. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 0.0082 mg/L, and for bluegill sunfish (Lepomis macrochirus), it is 0.0018 mg/L. orst.edu Other studies have reported 96-hour LC50 values for fish ranging from 0.5 µg/L to approximately 10 µg/L, depending on the species and formulation. waterquality.gov.au Alpha-cypermethrin, a more biologically active isomeric form of this compound, is also highly toxic to fish, with 96-hour LC50 values ranging from 0.7 to 350 µg/L. trjfas.orgwho.int

Aquatic invertebrates are particularly sensitive to this compound. The acute LC50 for the freshwater crustacean Daphnia magna is 0.0002 mg/L. orst.edu For the shrimp Paratya australiensis, the 96-hour LC50 has been reported as low as 0.019 µg/L. waterquality.gov.au The 24-hour LC50 for Gammarus pulex is 0.05 µ g/litre . who.int Even at sub-lethal concentrations, this compound can cause a range of adverse effects in fish, including oxidative stress, DNA damage, histopathological changes, and reproductive disruption. nih.gov

The toxicity of this compound in aquatic environments is influenced by various factors. Formulations such as emulsifiable concentrates tend to be more toxic than suspension concentrates or wettable powders. who.int Although spray drift can lead to toxic effects, the rapid loss of this compound from the water column can allow for the potential recovery of affected invertebrate populations. who.int

Table 1: Acute Toxicity of this compound to Various Aquatic Organisms

In the terrestrial environment, this compound's impact varies among different organisms. It is known to be toxic to certain non-target invertebrates, including beneficial insects and earthworms. epa.gov

Earthworms, which are crucial for soil health, have shown sensitivity to this compound. While some studies have reported low toxicity to earthworms, with no mortality at concentrations up to 100 mg/kg of artificial soil, others have classified it as "extremely poisonous" to species like Eisenia fetida. who.intsemanticscholar.org The toxicity can be influenced by factors such as soil organic matter content, which can adsorb the pesticide and reduce its bioavailability. pulsus.com Sublethal effects on earthworms, such as reduced growth and reproduction, have been observed, particularly in juvenile stages. researchgate.net An avoidance response has also been noted, where earthworms move away from contaminated soil. researchgate.net The LC50 for earthworms has been reported as 26.09 ug/cm². epa.gov

For other non-target invertebrates, such as certain beetles and spiders, this compound application can lead to a temporary reduction in their populations, though recovery is possible. who.int Alpha-cypermethrin has shown low toxicity to some Carabid beetles and neuropteran larvae. who.int

Table 2: Ecotoxicity of this compound to Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Due to its high octanol-water partition coefficient (log Pow around 6.3-6.94), this compound is lipophilic, suggesting a potential for bioaccumulation. waterquality.gov.auwho.int However, studies have shown that the actual bioaccumulation in organisms like fish is lower than predicted. waterquality.gov.auwho.int This is primarily because this compound is rapidly metabolized and eliminated by many organisms. orst.eduwaterquality.gov.au

In fish, this compound is metabolized through cleavage of its ester bond. who.int While it can accumulate in tissues, particularly in fatty tissues, the concentrations tend to decrease once exposure ceases. waterquality.gov.auwho.int The elimination from fat can be biphasic, with an initial rapid phase followed by a slower phase. who.int In a study with crucian carp, deltamethrin (B41696), another pyrethroid, accumulated mainly in the liver, while this compound was found to concentrate in the muscle tissue. mdpi.com The bioconcentration factors (BCFs) were highest in the liver for deltamethrin and in muscle for this compound. mdpi.com

Biotransformation of this compound in organisms involves metabolic processes that convert the parent compound into more water-soluble metabolites, facilitating their excretion. In rats, the main metabolites are 3-phenoxybenzoic acid (PBA) and cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), which are eliminated through urine and feces. lacerta.de However, the metabolic pathways can differ between species. For example, in the earthworm Eisenia fetida, alpha-cypermethrin is rapidly metabolized, but the subsequent phase II metabolism (conjugation) appears to be inhibited, leading to an accumulation of its metabolites. acs.org This accumulation of metabolites during chronic exposure may contribute to the observed sublethal toxicity. acs.org

The potential for biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is a concern for persistent and bioaccumulative chemicals. researchgate.netusgs.gov Although this compound is not considered highly persistent, its presence in aquatic food webs can still pose a risk to predatory species. researchgate.net

Monitoring for this compound residues in environmental compartments such as water, soil, and sediment is crucial for assessing its environmental risk. Due to its low water solubility and high affinity for organic matter, this compound tends to adsorb strongly to soil and sediment particles. piat.org.nzresearchgate.net This makes soil and sediment the primary environmental sinks for this insecticide. piat.org.nz

Residue analysis of this compound is typically performed using advanced analytical techniques. Gas chromatography with an electron capture detector (GC-ECD) is a widely used method for the determination of this compound residues in various environmental samples, including crops, soil, and water. who.intcdc.gov High-performance liquid chromatography (HPLC) is another common technique employed for its analysis. researchgate.netaimspress.com For more definitive identification and quantification, mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) is used. researchgate.netcdc.gov

The extraction of this compound from environmental matrices is a critical step in the analytical process. Various methods have been developed, including solid-phase microextraction (SPME), microwave-assisted extraction (MAE), and dispersive liquid-liquid microextraction (DLLME), to efficiently extract the analyte, often at very low concentrations. researchgate.net

Environmental monitoring studies have detected this compound residues in various media. In a study of the Nyabarongo River, this compound was not detected in surface water samples but was found in the water sediments, with concentrations ranging from 0.1663 mg/kg to 1.8353 mg/kg. ur.ac.rw In agricultural settings, this compound residues have been found in the soil and on plant surfaces following application. nih.gov A study on an eggplant ecosystem showed that this compound residues in fruit and soil exceeded the maximum residue limits (MRL) for several days after spraying. thesciencepublishers.com Monitoring in small streams in agricultural areas has also revealed that this compound concentrations in sediment can exceed chronic effect thresholds, indicating a potential risk to benthic invertebrates. ecotoxcentre.ch

Table 3: Analytical Methods for this compound Residue Analysis

Analytical Methodologies in Cypermethrin Research

Spectrophotometric Methods in Cypermethrin (B145020) Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of this compound, particularly in formulations and environmental samples. iospress.comresearchgate.net These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is then measured.

One common approach involves the alkaline hydrolysis of this compound to produce a cyanide ion. scielo.brasianpubs.org This cyanide ion can then react with various reagents to form a colored complex. For example, one method involves the reaction of the cyanide ion with potassium iodide and leuco crystal violet, producing a crystal violet dye with maximum absorbance at 595 nm. scielo.br This method was found to be linear in the range of 0.12-0.68 ppm. scielo.br Another method utilizes the reaction of the cyanide ion with iron(III) ions to form a ferricyanide (B76249) complex, with a maximum absorption wavelength of 420 nm and a detection limit of 0.023 ppm. asianpubs.org

Other spectrophotometric methods are based on the condensation of the aldehyde group of 3-phenoxy benzaldehyde, formed from the hydrolysis of this compound, with different reagents to produce colored products. iospress.com For instance, condensation with 4-aminobenzoic acid yields a red product (λmax = 500 nm), with anthranilic acid forms an orange-red product (λmax = 482 nm), and with 4-chlorophenyl hydrazine (B178648) produces a purple product (λmax = 550 nm). iospress.com A flow injection spectrophotometric method has also been developed based on the diazotization of a hydrolyzed product of this compound, with the resulting azo dye measured at 535 nm. asianpubs.org

Interactive Data Table: Spectrophotometric Methods for this compound Determination
Reaction Basis Reagents λmax (nm) Linear Range LOD Reference
Hydrolysis to Cyanide Potassium Iodide, Leuco Crystal Violet 595 0.12-0.68 ppm - scielo.br
Hydrolysis to Cyanide Iron(III) Chloride 420 0.076-1.60 ppm 0.023 ppm asianpubs.org
Hydrolysis to Aldehyde 4-Aminobenzoic Acid 500 40-1200 ng/mL - iospress.com
Hydrolysis to Aldehyde Anthranilic Acid 482 50-1500 ng/mL - iospress.com
Hydrolysis to Aldehyde 4-Chlorophenyl Hydrazine 550 50-2000 ng/mL - iospress.com
Diazotization Nitrate, Aniline 535 5.5-36 µg/25 mL - asianpubs.org

Advanced Analytical Approaches in this compound Research

In addition to traditional chromatographic and spectrophotometric methods, advanced analytical approaches such as immunoassays and biosensors are being developed for the rapid and sensitive detection of this compound. These methods offer advantages in terms of speed, portability, and high-throughput screening capabilities.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding between an antibody and an antigen (in this case, this compound or a related hapten). nih.gov These methods can be highly sensitive and cost-effective for screening a large number of samples. mdpi.com

Competitive ELISAs have been developed for this compound detection. nih.gov In one study, a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) was established with a half-maximal inhibitory concentration (IC50) of 2.49 ng/mL for this compound. mdpi.com Another developed ELISA had an IC50 of 13.5 ± 4.3 µg/L and a lower detection limit of 1.3 ± 0.5 µg/L. nih.gov Colloidal gold-based lateral flow immunoassays (LFIA) have also been developed for the rapid, qualitative, or semi-quantitative detection of this compound, with a visual limit of detection of 0.3 μg/mL. mdpi.com These immunoassays have shown good agreement with conventional HPLC methods. mdpi.com

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of the target analyte. nih.gov Various types of biosensors are being explored for this compound detection, offering rapid response and high sensitivity. nih.gov

Enzyme-based Biosensors: These biosensors often utilize the inhibitory effect of pesticides on specific enzymes. nih.gov

Immunosensors: These are a type of biosensor that uses antibodies as the recognition element. nih.gov An immunosensor based on antigen-antibody measurements and amperometric electrochemical readings has been developed for pyrethroid detection. mdpi.com

Electrochemical Biosensors: These biosensors measure changes in electrical properties resulting from the interaction between the biorecognition element and this compound. A neuroblastoma cell-based electrochemical biosensor was developed for this compound determination in tobacco extracts, capable of detecting concentrations up to 1.5 μg/mL. mdpi.com Another electrochemical sensor based on a molecularly imprinted polyaniline (MIPANI) demonstrated a linear response from 0.01 to 0.5 μM with a low detection limit of 70 nM. scilit.com

Other Biosensors: A DNA biosensor using a composite film of CeO2-SiO2 has been fabricated for this compound detection with a limit of 0.0025 ppm. amazon.com

Interactive Data Table: Advanced Analytical Approaches for this compound
Technique Principle Key Findings Reference
ic-ELISA Monoclonal Antibody IC50: 2.49 ng/mL mdpi.com
ELISA Competitive Immunoassay IC50: 13.5 µg/L, LDL: 1.3 µg/L nih.gov
Lateral Flow Immunoassay Colloidal Gold vLOD: 0.3 µg/mL mdpi.com
Electrochemical Biosensor Neuroblastoma Cells Detection up to 1.5 µg/mL mdpi.com
Electrochemical Biosensor Molecularly Imprinted Polyaniline LOD: 70 nM scilit.com
DNA Biosensor CeO2-SiO2 Nanostructure LOD: 0.0025 ppm amazon.com

Immunoassay Techniques

Method Validation and Quality Assurance in this compound Analysis

Method validation is a fundamental requirement for producing reliable and accurate analytical data in this compound research. It ensures that a specific analytical method is suitable for its intended purpose. wjarr.comwho.int Quality assurance (QA) is a comprehensive system that guarantees the quality of the analytical results. It encompasses method validation, the use of certified reference materials, participation in proficiency testing, and diligent record-keeping. protocols.ioresearchgate.net

The validation of an analytical method for this compound involves the assessment of several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, selectivity, and recovery. wjarr.comajol.info These parameters are often evaluated according to guidelines from organizations like the International Conference on Harmonisation (ICH) and the Collaborative International Pesticides Analytical Council (CIPAC). wjarr.comwho.int

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specified range. wjarr.com This is typically confirmed by a high correlation coefficient (r²) value, which should ideally be greater than 0.99. wjarr.comasianpubs.org For instance, a high-performance liquid chromatography (HPLC) method for this compound showed linearity in the range of 50% to 150% of the working concentration with a correlation coefficient of 0.999. wjarr.com Similarly, a gas chromatography-mass spectrometry (GC-MS) method for analyzing this compound in fat tissues demonstrated acceptable linearity in the range of 0.01–0.5 mg kg−1 with correlation coefficients ≥ 0.9997. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for determining the sensitivity of an analytical method. The LOD is the lowest concentration of this compound that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ajol.infoasianpubs.org For example, in the analysis of tomato samples using a QuEChERS-HPLC method, the LOD and LOQ for this compound were found to be 6.31 µg/kg and 21.04 µg/kg, respectively. ajol.info In another study using UV-Visible spectrophotometry, the LOD and LOQ for this compound were 0.023 ppm and 0.076 ppm, respectively. asianpubs.org Analytical methods for this compound residues can typically achieve an LOQ of 0.01 mg/kg in most matrices. fao.orgfao.org

Accuracy reflects how close the measured value is to the true value and is often expressed as percent recovery. asianpubs.orgresearchgate.netPrecision measures the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD). ajol.infoasianpubs.org A study on this compound analysis in an insecticide formulation using HPLC reported accuracy within acceptable limits and a relative standard deviation of less than one (0.78), indicating good precision. wjarr.com In the analysis of fat tissues by GC-MS, acceptable recoveries ranging from 81.5–98.6% and relative standard deviations from 0.3–9.3% were achieved at different spiked levels. nih.gov

Selectivity ensures that the method can distinguish this compound from other components in the sample matrix. wjarr.com For instance, in an HPLC method, no interference was observed from the diluent or placebo with the this compound peak, confirming the method's selectivity. wjarr.com

Quality Assurance is maintained through several practices. Certified Reference Materials (CRMs) , which are materials with a certified property value, are used to ensure the traceability and accuracy of measurements. scientificlabs.comsci-hub.sencrm.org.cnsigmaaldrich.com These CRMs are produced in accordance with standards like ISO/IEC 17025 and ISO 17034. scientificlabs.comsigmaaldrich.com The use of an internal standard, such as decamethrin in GC analysis, can also improve the precision of the method by compensating for variations in recovery. epa.gov

Participation in Proficiency Testing (PT) schemes is another vital component of QA. testveritas.combipea.orgeurl-pesticides.euwur.nl These programs involve inter-laboratory comparisons to assess the performance of analytical laboratories. bipea.orgeurl-pesticides.eu For example, a proficiency test for pesticides in soybean meal evaluated the performance of participating laboratories in analyzing this compound. wur.nl

Table 1: Linearity and Correlation Coefficient for this compound Analysis

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-UV/PDAInsecticide Formulation25 ppm to 75 ppm0.999 wjarr.com
GC-MSFat Tissues0.01–0.5 mg/kg≥ 0.9997 nih.gov
UV-Visible SpectrophotometryStandard Solution0.076 to 1.60 ppm≥ 0.9998 asianpubs.org
RP-HPLCCucumber10 to 30 µg/mL0.995 researchgate.net

Table 2: LOD and LOQ for this compound Analysis

Analytical MethodMatrixLODLOQReference
QuEChERS-HPLCTomato6.31 µg/kg21.04 µg/kg ajol.info
GC-MSFat Tissues0.0052–0.014 mg/kg0.015–0.044 mg/kg nih.gov
UV-Visible SpectrophotometryStandard Solution0.023 ppm0.076 ppm asianpubs.org
RP-HPLCCucumber0.3 µg/mL0.4 µg/mL researchgate.net
HPLCOrnamental Plants1.2 ng/cm³5.0 ng/cm³ icm.edu.pl

Table 3: Accuracy (Recovery) and Precision (RSD) for this compound Analysis

Analytical MethodMatrixSpiked LevelAccuracy (Recovery %)Precision (RSD %)Reference
QuEChERS-HPLCTomatoNot SpecifiedNot Specified4.86 – 5.84 (intra-day) 4.74 – 6.03 (inter-day) ajol.info
GC-MSFat TissuesNot Specified81.5–98.6%0.3–9.3% nih.gov
UV-Visible SpectrophotometrySpiked SampleNot Specified101.10%0.25% asianpubs.org
GC-ECDMilk, Muscle, FatNot SpecifiedNot Specified3-7% epa.gov

Cypermethrin in Human Health Research

Toxicokinetics and Biomonitoring Studies

Toxicokinetic studies are crucial for understanding how a chemical enters, moves through, and exits the body. Biomonitoring, the assessment of human exposure to chemicals by measuring the chemicals or their metabolites in human specimens such as blood or urine, provides a direct measure of the absorbed dose.

Cypermethrin (B145020) can enter the human body through dermal contact, inhalation, and oral ingestion. mdpi.com Occupational exposure is primarily through the skin, with inhalation being a less significant route, particularly when used in open agricultural settings. inchem.org

Following absorption, this compound is distributed throughout the body. Due to its lipophilic nature, it has the potential to accumulate in fatty tissues. However, it is also rapidly metabolized and eliminated from the body. inchem.org

Excretion of this compound and its metabolites primarily occurs through the urine, with a smaller proportion eliminated in the feces. inchem.org Human volunteer studies have shown that after oral administration, a significant percentage of the dose is excreted as metabolites in the urine within 24 to 48 hours. inchem.orgorst.edu For instance, one study with volunteers who ingested low doses of this compound found that between 49% and 78% of the dose was excreted within 24 hours. orst.edu Dermal absorption is comparatively poor. Studies on human volunteers have estimated that dermal absorption of this compound is low, with one study reporting approximately 1.2% absorption after application of a spray formulation. inchem.org Another study estimated a mean dermal absorption of only 0.1% after application in a hydrocarbon solvent. inchem.org The elimination half-life after a single dermal exposure in human volunteers has been reported to range from 8 to 22 hours. nih.govescholarship.org

Table 1: Summary of this compound Absorption and Excretion in Humans


Route of AdministrationAbsorption RatePrimary Excretion RouteExcretion TimelineSource
Oral19-57%Urine49-78% excreted within 24 hours[2, 14]
Dermal0.1-1.2%UrinePeak excretion between 8 and 24 hours post-exposure inchem.org

Once absorbed, this compound is rapidly metabolized in the liver, primarily through hydrolysis of the ester linkage by carboxylesterases. inchem.org This initial step breaks the molecule into two main parts. Further metabolic reactions, including oxidation and hydroxylation, produce a variety of metabolites. inchem.orgfao.org

The major urinary metabolites of this compound are:

3-phenoxybenzoic acid (3-PBA) : This is a common metabolite for many pyrethroid insecticides. mdpi.comnih.gov

cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA and trans-DCCA) : These are more specific to certain pyrethroids, including this compound. mdpi.comnih.gov

These metabolites are often conjugated with other molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion in the urine. nih.gov The ratio of cis- to trans-DCCA in urine can vary, as trans-isomers of pyrethroids tend to be hydrolyzed more effectively than cis-isomers. mdpi.com Studies have shown that other minor metabolites can also be formed. fao.orgnih.gov

The urinary metabolites 3-PBA, cis-DCCA, and trans-DCCA are widely used as biomarkers of exposure to this compound. mdpi.comnih.gov Measuring the levels of these metabolites in urine provides a reliable way to assess an individual's recent exposure to the parent compound. While 3-PBA is a non-specific biomarker for pyrethroids in general, the presence of DCCA isomers is more indicative of exposure to this compound and a few other related pyrethroids. mdpi.comnih.gov

Research has also explored potential biomarkers of effect, which are measurable biochemical, physiological, or other alterations within the body that indicate a potential health impairment or disease. For this compound, some studies in animal models have investigated changes in enzyme activities, such as acetylcholinesterase, catalase, and glutathione-s-transferase, as potential biomarkers of toxic effects. researchgate.netnih.govicar.org.in However, more research is needed to establish reliable biomarkers of effect in humans.

Metabolism and Metabolite Identification (e.g., 3-PBA, DCCA isomers)

Occupational Exposure and Health Outcome Research

Occupational exposure to this compound is a significant concern for agricultural workers and those involved in public health vector control programs.

Exposure assessment studies in agricultural settings have consistently shown that dermal contact is the primary route of exposure for workers who mix, load, and apply this compound. inchem.orgescholarship.org In a study of Egyptian agricultural workers, it was determined that 94-96% of the dose was due to dermal exposure. nih.govescholarship.org Exposure levels can vary depending on the task performed, the application method, and the use of personal protective equipment (PPE). For instance, pesticide applicators generally have higher exposures than workers in supporting roles. nih.govescholarship.org

Studies have measured this compound levels on workers' skin and clothing, as well as in the air of their breathing zone, to estimate potential exposure. inchem.orgnih.gov Biomonitoring of urinary metabolites is also a key component of these assessments, providing a direct measure of the absorbed dose. nih.gov Research in various agricultural communities has been conducted to characterize exposure levels. For example, a study in northeastern Thailand assessed dermal exposure to this compound in young children living in agricultural communities. tandfonline.com Another study in Iran measured the respiratory exposure to this compound among farmers and farm workers. nih.gov

Table 2: Occupational Exposure Levels to this compound in Agricultural Settings


Study PopulationExposure Route AssessedKey FindingsSource
Egyptian Agricultural WorkersDermal and Inhalation (via biomonitoring)Dermal route accounted for 94-96% of the dose. Applicators had the highest exposures.[8, 39]
Iranian FarmersRespiratoryAverage concentration in the respiratory area during spraying was 0.982 ± 0.421 mg/m³. Tree operators had higher exposure than field operators.
Mandarin Field Workers in KoreaDermal and RespiratoryPotential dermal exposure ranged from 28.1 to 58.8 mg/h during application. No respiratory exposure was detected.

Epidemiological studies have investigated the potential health effects of occupational exposure to this compound. Several studies have been conducted to assess the health risks associated with this compound exposure among pesticide sprayers and other agricultural workers. nih.gov Acute symptoms reported by occupationally exposed individuals can include skin and eye irritation, headache, dizziness, and nausea. inchem.orgtandfonline.com

Long-term health effects are also a focus of research. Some epidemiological studies have suggested a possible association between pyrethroid exposure and certain health outcomes, but the evidence is often not specific to this compound alone. nih.govepa.gov A study on Egyptian workers occupationally exposed to α-cypermethrin found evidence of immunological disturbances and oxidative stress. nih.gov Another review highlighted the potential for this compound to act as an endocrine disruptor, affecting the male reproductive system based on animal studies and in vitro human data. researchgate.net However, large-scale epidemiological studies specifically linking this compound exposure to chronic diseases in humans are limited, and more research is needed to establish clear causal relationships. nih.gov

Exposure Assessment in Agricultural and Public Health Settings

Public Health Implications and Risk Assessment Methodologies

The assessment of this compound's impact on public health involves a detailed evaluation of its potential risks and the implementation of strategies to mitigate them. Regulatory bodies and research institutions employ systematic methodologies to characterize these risks and inform public policy.

Risk characterization for this compound is a comprehensive process that evaluates potential adverse health effects from various exposure scenarios. This process integrates data from toxicology studies with exposure assessments to determine the likelihood of harm to human populations.

Risk Characterization

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) utilize a toxicological database to identify hazards and establish points of departure (PODs) for risk assessment. federalregister.gov These PODs, such as the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL), are determined from extensive toxicological studies on animals. federalregister.gov For this compound, the most sensitive effect observed is neurotoxicity, which forms the basis for most risk assessments. federalregister.govregulations.gov

The risk assessment process considers different exposure pathways, including dietary (food and water), residential, and occupational exposures. regulations.govepa.gov Acute dietary risk assessments have been found to be protective of chronic dietary risks because repeated exposure does not lead to a lower POD than that from acute exposure. federalregister.govregulations.gov For instance, the EPA's assessment for the general U.S. population estimated risk at 39% of the acute population-adjusted dose (aPAD), with the highest risk subgroup (Children 1-2 years) at 71% of the aPAD. regulations.gov

The EPA has classified this compound as a "possible human carcinogen" and uses a non-linear (or reference dose, RfD) approach for cancer risk assessment. federalregister.govregulations.gov This approach assumes a threshold for carcinogenic effects, and since acute dietary exposure estimates are not of concern, cancer risk is also considered not to be of concern. federalregister.govregulations.gov

Risk Management

Once risks are characterized, various management strategies are implemented to mitigate potential harm to human health and the environment. These strategies often involve specific use restrictions and personal protective measures. For occupational handlers, such as mixers, loaders, and applicators, mitigation can include wearing chemical-resistant gloves in addition to standard work attire. epa.gov In residential settings, labels may require that the area be vacated during treatment and well-ventilated afterward to reduce exposure. epa.gov

To address ecological risks, particularly to aquatic organisms, management strategies include the implementation of spray buffer zones, vegetative filter strips, and restrictions on application during periods when bees are actively foraging. environment-agency.gov.ukcanada.ca Other measures can include decreased application rates, increased intervals between applications, and specifying allowable droplet sizes and wind speeds on product labels. epa.gov For timber treated with this compound, use in or near water constructions is prohibited to minimize aquatic exposure. environment-agency.gov.uk

Interactive Table 1: Risk Management Strategies for this compound

Exposure Scenario Mitigation Measure Rationale Source
Occupational Handlers Wearing chemical-resistant gloves, long-sleeved shirt, long pants, shoes, and socks.To minimize dermal exposure for mixers, loaders, and applicators. epa.gov
Residential/Structural Vacating and ventilating treated areas.To reduce inhalation exposure for residents and workers. epa.gov
Agricultural (Spray) Use of spray buffer zones, vegetative filter strips, and low-drift nozzles.To reduce spray drift and runoff into aquatic environments. environment-agency.gov.ukcanada.ca
Agricultural (General) Decreased application rates and increased application intervals.To lower the overall environmental load of the pesticide. epa.gov
Treated Wood Prohibition of use in or near water constructions.To prevent leaching and direct contamination of aquatic habitats. environment-agency.gov.uk
Pollinator Protection Restricting application to periods when bees are not actively foraging.To minimize exposure and risk to essential pollinators. canada.ca

Regulatory science for this compound involves the development and use of data, methods, and models to inform and evaluate regulatory decisions. This research underpins the policies established by national and international bodies to ensure the safe use of this insecticide.

Policies are established based on these scientific assessments. For example, the EPA sets tolerances, or maximum residue limits, for this compound in various food commodities. federalregister.gov These tolerances are established under the Federal Food, Drug, and Cosmetic Act (FFDCA). federalregister.gov The process involves a thorough human health risk assessment to ensure that the aggregate exposure from all sources remains within safe limits. federalregister.gov

International bodies also play a role in guiding the use of this compound. The World Health Organization (WHO) assesses the safety and efficacy of pyrethroids for public health uses, such as in insecticide-treated nets (ITNs) for malaria control. who.intwho.int WHO recommendations include alpha-cypermethrin (B165848) for indoor residual spraying. who.int These assessments often use a generic risk assessment model to evaluate hazard, exposure, and risk characterization for specific uses. who.int

Policy research also focuses on monitoring and best practices to reduce environmental contamination. Initiatives promoting the safe use of plant protection products and biocides aim to minimize the entry of this compound into the water environment. environment-agency.gov.uk When this compound is detected above the Environmental Quality Standard (EQS) in water bodies, investigations are undertaken to identify and control the sources of input. environment-agency.gov.uk

Interactive Table 2: Regulatory Endpoints for this compound Risk Assessment

Endpoint Value Description Regulatory Body/Source
Acute Reference Dose (aRfD) 0.07 mg/kg/dayThe toxicological point of departure for acute risk assessment, based on a neurotoxicity study in rats.WHO/PQT-VCP (citing USEPA) who.int
Acceptable Daily Intake (ADI) 0.02 mg/kg/dayThe toxicological point of departure for long-term risk assessment, established by the Joint Meeting on Pesticide Residues (JMPR).WHO/PQT-VCP (citing JMPR) who.int
Acute Population Adjusted Dose (aPAD) Not specifiedA reference value used by the EPA for acute dietary risk assessment, accounting for uncertainties and potential sensitivity in subpopulations.U.S. EPA regulations.gov
Chronic Population Adjusted Dose (cPAD) Not requiredA chronic dietary risk assessment is not required as the acute assessment is protective of chronic risk.U.S. EPA federalregister.gov
Toxicity Factor (Alpha-cypermethrin) 5XA factor applied by the EPA to account for the higher acute toxicity of alpha-cypermethrin compared to this compound and zeta-cypermethrin (B1354587).U.S. EPA federalregister.gov

Emerging Research Areas and Future Directions

Nanotechnology Applications in Cypermethrin (B145020) Remediation and Detection

Nanotechnology is providing novel solutions for the remediation and detection of this compound in the environment. updatepublishing.comresearchgate.net These approaches aim to increase efficiency, reduce costs, and offer more sustainable alternatives to conventional methods. updatepublishing.comjwwse.ir

Remediation: Researchers are developing various nanoparticles for the degradation and removal of this compound from contaminated water and soil. For instance, biogenic silver nanoparticles (UL-AgNPs) synthesized from the green seaweed Ulva lactuca have demonstrated high efficiency in degrading this compound, achieving 91.2% degradation under specific conditions. nih.gov This process follows pseudo-first order kinetics and breaks down this compound into less harmful compounds like Tetradecane, Dodecane, and Tetracosanoic acid. nih.gov Similarly, collagen-CuO nanoparticles have been shown to eliminate over 90% of this compound from water in a short period. jwwse.ir Iron-titanium dioxide (Fe-TiO2) nanoparticles, particularly when supported on biomaterials like coconut spathe, have also proven effective in the photocatalytic degradation of this compound, with some configurations achieving nearly 100% degradation. researchgate.net Other materials, including zinc oxide nanoparticles and surface-functionalized magnetic silica-malachite tricomposites, are being explored for their adsorptive properties to remove this compound from aqueous solutions. mouau.edu.ngacs.org

Detection: Nanotechnology also offers advancements in the detection of this compound. Nano biosensors utilizing materials like gold nanoparticles, quantum dots, and carbon nanotubes are being developed for the precise and rapid detection of pathogens and pesticide residues. azonano.com These technologies have the potential to provide more sensitive and field-deployable methods for monitoring this compound levels in the environment compared to traditional techniques like HPLC and GC-MS. oup.comneptjournal.com

Table 1: Examples of Nanotechnology Applications in this compound Remediation

Nanomaterial Application Efficacy Reference
Silver Nanoparticles (UL-AgNPs) Photocatalytic Degradation 91.2% degradation nih.gov
Collagen-CuO Nanoparticles Adsorption/Removal >90% removal jwwse.ir
Iron-Titanium Dioxide (Fe-TiO2) Photocatalytic Degradation Up to 100% degradation researchgate.net
Zinc Oxide Nanoparticles Adsorption High adsorption at pH 9 mouau.edu.ng
Calcium Alginate Nanoparticles Controlled Release Carrier ~95% encapsulation efficiency researchgate.net

Advanced Omics Technologies in Toxicological Studies (e.g., Transcriptomics, Proteomics, Metabolomics)

The fields of transcriptomics, proteomics, and metabolomics, collectively known as "omics" technologies, are revolutionizing the study of this compound's toxicological effects. ecronicon.netfrontiersin.org These approaches allow for a comprehensive, system-wide analysis of the molecular changes that occur within an organism upon exposure to the insecticide, providing deeper insights into its mechanisms of toxicity. ecronicon.netdoi.orgmdpi.com

Transcriptomics: This technology focuses on analyzing the complete set of RNA transcripts (the transcriptome) in a cell or organism. Studies have used transcriptomics to identify genes that are differentially expressed in response to this compound exposure. For example, in the red imported fire ant (Solenopsis invicta), transcriptomic analysis revealed 117 differentially expressed genes after exposure to beta-cypermethrin (B1669542), with 39 being upregulated and 78 downregulated. frontiersin.org These genes are often involved in detoxification pathways, such as those utilizing cytochrome P450 enzymes. frontiersin.org Similarly, in the ciliate Tetrahymena thermophila, transcriptomic analysis showed an upregulation of CYP5011A1, a cytochrome P450 monooxygenase, suggesting its role in the metabolic detoxification of β-cypermethrin. nih.gov In mirror carp, transcriptomic analysis has been integrated with histopathology and metabolomics to reveal the toxic effects of pesticides. researchgate.net

Proteomics: Proteomics investigates the entire set of proteins (the proteome) produced by an organism. Toxicoproteomics, the application of proteomics to toxicology, aims to identify critical proteins and pathways affected by chemical exposures. ecronicon.net Research on mouse skin exposed to this compound identified several proteins, including carbonic anhydrase 3, Hsp-27, and S100 family proteins, which are involved in cellular functions like oxidative stress response, proliferation, and apoptosis. ecronicon.net Changes in these proteins suggest potential mechanisms of this compound-induced carcinogenesis. ecronicon.net

Metabolomics: This field involves the study of the complete set of small-molecule metabolites within a biological system. Non-targeted metabolomics has been used to analyze the metabolic disturbances in Tetrahymena thermophila under β-cypermethrin stress. nih.gov By comparing the metabolic profiles of wild-type and genetically modified strains (e.g., CYP5011A1 knockout mutants), researchers can elucidate the metabolic basis of tolerance and the specific pathways involved in detoxification. nih.gov Metabolomics also plays a crucial role in understanding the biodegradation pathways of pesticides by identifying the intermediate and final breakdown products. doi.org

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex biological responses to this compound exposure, from gene expression to protein function and metabolic changes. frontiersin.orgdoi.org This knowledge is essential for more accurate risk assessment and the development of biomarkers for exposure and toxicity. ecronicon.net

Development of Novel Bioremediation Strategies

Bioremediation, the use of living organisms to degrade or detoxify pollutants, is a promising and environmentally friendly approach for addressing this compound contamination. oup.comfrontiersin.org Research in this area focuses on identifying and optimizing the use of microorganisms, such as bacteria and fungi, that can break down this compound into less toxic compounds. neptjournal.commdpi.com

A variety of microbial strains have been isolated and characterized for their ability to degrade this compound. These include bacterial species from genera such as Bacillus, Pseudomonas, Stenotrophomonas, Ochrobactrum, Xanthomonas, and Acinetobacter, as well as fungal species like Aspergillus niger. doi.orgfrontiersin.orgals-journal.comekb.eg For instance, Bacillus cereus AKAD 3-1 has been reported to degrade 88.1% of a 50 mg/l this compound solution. researchgate.net Similarly, Ochrobactrum intermedium strain SP9, isolated from petroleum-contaminated soil, demonstrated a 69.1% degradation rate of this compound within eight days. ekb.eg

The primary mechanism of microbial degradation of this compound involves the enzymatic hydrolysis of the ester linkage, which is a key step in its detoxification. ekb.eg Enzymes such as carboxylesterases and monooxygenases play a critical role in this process. frontiersin.orgplos.org For example, a novel beta-cypermethrin degrading enzyme, a monooxygenase designated as CMO, was purified from a Streptomyces species. plos.org This was a significant finding as previously characterized pyrethroid-degrading enzymes were primarily hydrolases. plos.org

Researchers are also exploring the optimization of environmental conditions, such as pH and temperature, to enhance the degradation efficiency of these microorganisms. als-journal.com For example, Xanthomonas maltophilia strains showed optimal this compound degradation at 30°C and a neutral pH. als-journal.com Furthermore, the use of microbial consortia, or mixed cultures of different microbial strains, is being investigated. In some cases, a mixed culture of Bacillus cereus ZH-3 and Staphylococcus aureus HP-S-01 showed higher degradation efficiency of this compound compared to the individual strains. frontiersin.org

The development of these novel bioremediation strategies offers a sustainable and cost-effective alternative to conventional physical and chemical methods for cleaning up this compound-contaminated environments. researchgate.netplos.org

Table 2: Examples of Microorganisms in this compound Bioremediation

Microorganism Degradation Efficiency Reference
Bacillus cereus AKAD 3-1 88.1% of 50 mg/l researchgate.net
Ochrobactrum intermedium SP9 69.1% in 8 days ekb.eg
Xanthomonas maltophilia Effective degradation at 30°C, pH 7.0 als-journal.com
Serratia sp. JCN13 92% of beta-cypermethrin in 10 days frontiersin.org
Streptomyces sp. Source of novel monooxygenase (CMO) plos.org

Comparative Toxicology of this compound Isomers

This compound is a complex mixture of up to eight stereoisomers, and research has shown that these isomers can exhibit significant differences in their biological activity and toxicity. ageruo.comeurl-pesticides.eu The various commercial formulations of this compound, such as alpha-cypermethrin (B165848), beta-cypermethrin, and zeta-cypermethrin (B1354587), are defined by their specific isomeric compositions. fao.orgcentreecotox.chwaterquality.gov.au

Toxicity Differences: Studies have demonstrated that the cis isomers of this compound are generally more toxic than the trans isomers. fao.orgnih.gov For example, the acute oral LD50 of cis-cypermethrin in rats was found to be considerably lower (indicating higher toxicity) than that of trans-cypermethrin. fao.org Alpha-cypermethrin, which is composed of two of the most biologically active cis-isomers, is considered to be approximately twice as acutely toxic as this compound, which contains a mixture of all eight isomers. ageruo.comeurl-pesticides.eufao.org Zeta-cypermethrin, while having a similar cis-trans ratio to this compound, is enriched with the α-S-isomer, leading to about 2.5 times higher insecticidal activity and mammalian neurotoxicity. fao.org

In aquatic organisms, isomer selectivity in toxicity has also been observed. Research on Ceriodaphnia dubia found that out of the eight enantiomers of this compound, only two (1R-cis-αS and 1R-trans-αS) were significantly toxic. acs.org

Insecticidal Efficacy: The insecticidal activity of the different isomers also varies. The order of insecticidal activity is generally considered to be alpha-cypermethrin ≥ beta-cypermethrin > this compound. ageruo.com Alpha-cypermethrin's higher potency allows for lower application rates compared to other this compound formulations to achieve the same level of insect control. waterquality.gov.au Beta-cypermethrin, while having similar insecticidal properties to this compound, is reported to be about twice as effective. ageruo.com

This comparative toxicology research is crucial for understanding the specific risks associated with different this compound products and for refining regulatory guidelines and environmental risk assessments. eurl-pesticides.eufao.org

Table 3: Comparative Aspects of this compound Isomers

Isomer/Mixture Key Compositional Feature Relative Mammalian Toxicity Relative Insecticidal Activity Reference
This compound Racemic mixture of all 8 isomers Baseline Baseline eurl-pesticides.eufao.org
Alpha-cypermethrin Two specific cis-isomers Higher than this compound ~2x that of this compound ageruo.comfao.orgwaterquality.gov.au
Beta-cypermethrin Enriched with high-efficiency isomers Less toxic to mammals than alpha-cypermethrin ~2x that of this compound ageruo.com
Zeta-cypermethrin Enriched with the α-S-isomer ~2.5x higher neurotoxicity than this compound ~2.5x higher than this compound fao.org
Cis-isomers Generally more toxic Generally more active fao.orgnih.gov
Trans-isomers Generally less toxic Generally less active fao.org

This compound Interactions with Other Environmental Contaminants

In the environment, organisms are often exposed to a mixture of chemicals rather than single compounds. Research into the interactions between this compound and other environmental contaminants is crucial for understanding its true ecological impact. These interactions can result in effects that are synergistic (greater than the sum of the individual effects), antagonistic (less than the sum), or additive.

Studies have shown that the toxicity of this compound can be enhanced when it is combined with other pesticides. For example, in resistant housefly populations, mixtures of this compound with chlorpyrifos (B1668852) or emamectin (B195283) benzoate (B1203000) showed increased toxicity compared to this compound alone. nih.gov The combination of chlorpyrifos and this compound has also been found to be significantly more toxic to certain organisms than either pesticide used individually. researchgate.net

Interestingly, the nature of the interaction can depend on the specific endpoint being measured and the organisms involved. A study on rats exposed developmentally to a mixture of this compound and endosulfan (B1671282) found synergistic effects on some measures, such as impaired spatial memory and increased motor activity. nih.govacs.org However, the same study observed an antagonistic effect on motor coordination, where the impairment caused by individual exposure to either pesticide was prevented in the group exposed to the mixture. nih.govacs.org

The interaction of this compound with other types of contaminants, such as heavy metals, is also an area of investigation. For example, the combined effects of this compound and copper on aquatic organisms like Daphnia magna are being studied to better understand the risks of mixed pollution in aquatic environments. ruc.dk

These findings highlight the complexity of predicting the environmental effects of this compound in real-world scenarios where multiple stressors are present. This research underscores the need for risk assessments to consider the potential for interactive effects of chemical mixtures. ruc.dk

Non-Target Species Impact Mitigation Research

Given this compound's broad-spectrum activity, a significant area of research is dedicated to developing strategies to mitigate its adverse effects on non-target species, particularly beneficial insects like pollinators and natural enemies of pests. ucanr.edu

Protecting Pollinators: this compound is highly toxic to bees. nih.gov Mitigation research focuses on several key areas:

Application Timing: Applying pesticides late in the evening or at night when pollinators are not actively foraging can significantly reduce direct contact. umass.eduosu.edu The time required for the pesticide to dry is also a critical factor, as some products are less toxic once dried. umass.edu

Avoiding Blooming Plants: A primary recommendation is to avoid spraying this compound on crops or weeds that are in bloom, as these are attractive to pollinators. ucanr.eduosu.edu Mowing flowering weeds in or around the treatment area before application can also help. ucanr.edu

Formulation Choice: The formulation of a pesticide can influence its hazard to bees. For example, dusts and wettable powders may be more hazardous than liquid formulations. umass.edu

Targeted Application: Using spot treatments for pest problems instead of broad, blanket applications can limit the area contaminated with the pesticide and reduce exposure to non-target organisms. ucanr.eduosu.edu

Conserving Natural Enemies: Natural enemies, such as predatory and parasitic insects, are also susceptible to broad-spectrum insecticides like this compound. ucanr.edu The loss of these beneficial organisms can disrupt natural pest control and lead to secondary pest outbreaks. Mitigation strategies for natural enemies often overlap with those for pollinators, such as using selective application techniques and preserving untreated refuge areas.

The overarching goal of this research is to integrate pest management practices that are effective against target pests while minimizing harm to the broader ecosystem. osu.eduresearchgate.net This involves a holistic approach that considers not just the pesticide itself, but also how, when, and where it is used. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying cypermethrin isomers in environmental samples, and how should they be optimized?

  • Methodological Answer : Capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, with HPLC achieving detection at 235 nm for isomer separation . Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) are critical for accuracy. For environmental matrices, solid-phase extraction (SPE) followed by GC-MS/MS improves sensitivity, though matrix effects require validation via spike-and-recovery experiments .

Q. How should experimental protocols be structured to ensure reproducibility in this compound biodegradation studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail bacterial strain sources (e.g., Bacillus sp. SG2), growth media, and incubation conditions (pH, temperature, shaking speed) .
  • Include control groups (e.g., abiotic degradation controls) and triplicate sampling to assess variability .
  • Publish raw data and statistical codes in supplementary materials to enable replication .

Q. What statistical approaches are recommended for preliminary analysis of this compound toxicity data?

  • Methodological Answer : Use ANOVA for comparing mean effects across treatment groups (e.g., LC50 values in aquatic organisms). For non-normal distributions, apply non-parametric tests like Kruskal-Wallis. Report p-values, effect sizes, and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound biodegradation parameters in bacterial systems?

  • Methodological Answer :

  • Design : Use a Box-Behnken design (BBD) to evaluate variables like pH (X1), temperature (X2), and shaking speed (X3). For example, a BBD with 17 runs generated a quadratic model (R² = 0.8863) to predict degradation efficiency .
  • Validation : Confirm model adequacy via ANOVA (p < 0.0001) and lack-of-fit tests. Optimize conditions using desirability functions in software like Design Expert .
  • Case Study : Bacillus sp. strain SG2 achieved 95% degradation under optimized conditions (30°C, pH 7, 150 rpm) .

Q. What strategies resolve contradictions in this compound toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for confounding variables (e.g., exposure duration, species sensitivity) .
  • Biomarker Validation : Cross-validate findings using esterase/laccase activity assays in bacterial systems (e.g., Bacillus subtilis strain 1D) and mammalian hepatocyte models .
  • Toxicokinetic Modeling : Compare metabolic pathways (e.g., urinary 3-phenoxybenzyl metabolites) to identify interspecies differences .

Q. How do stereoisomerism and environmental matrices influence this compound detection limits in advanced chromatography?

  • Methodological Answer :

  • Isomer Separation : Use chiral columns (e.g., β-cyclodextrin phases) in HPLC to resolve enantiomers. Validate resolution factors (Rs > 1.5) and limit of quantification (LOQ < 0.1 ppb) .
  • Matrix Effects : For soil/sediment samples, employ accelerated solvent extraction (ASE) with acetone-hexane (1:1). Correct recoveries using matrix-matched calibration .

Data Interpretation & Reporting

Q. How should researchers present conflicting this compound half-life data in soil vs. aquatic systems?

  • Methodological Answer :

  • Contextual Factors : Highlight differences in microbial activity, organic carbon content, and UV exposure. For example, soil slurry systems show faster degradation than aquatic media due to bacterial biofilm formation .
  • Uncertainty Analysis : Report 95% confidence intervals for half-life estimates and conduct sensitivity analyses on key parameters (e.g., temperature fluctuations) .

Q. What are the best practices for integrating toxicological and biodegradation data into a unified risk assessment model?

  • Methodological Answer :

  • Data Synthesis : Use probabilistic models (e.g., Monte Carlo simulations) to integrate LC50 values, degradation rates, and environmental concentrations.
  • Case Study : Electrocoagulation studies combined COD removal (80%) and this compound detoxification (75%) using RSM-optimized pH (6.5) and voltage (12 V) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.